molecular formula C8H9BO2 B3037957 (E)-Styrylboronic acid CAS No. 6783-05-7

(E)-Styrylboronic acid

Cat. No. B3037957
CAS RN: 6783-05-7
M. Wt: 147.97 g/mol
InChI Key: VKIJXFIYBAYHOE-VOTSOKGWSA-N
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Description

(E)-Styrylboronic Acid, also known as trans-2-Phenylvinylboronic Acid, is a chemical compound with the molecular formula C8H9BO2 . It is a solid substance at 20°C and is heat sensitive . It is often used in chemical reactions due to its properties .


Molecular Structure Analysis

(E)-Styrylboronic Acid has a molecular weight of 147.97 . It contains a total of 20 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 2 hydroxyl groups .


Chemical Reactions Analysis

Boronic acid, a component of (E)-Styrylboronic Acid, has been noted for its role in reversible click reactions, particularly cis-diol conjugation . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .


Physical And Chemical Properties Analysis

(E)-Styrylboronic Acid is a solid substance at 20°C and is heat sensitive . It has a molecular weight of 147.97 . It contains a total of 20 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 2 hydroxyl groups .

Scientific Research Applications

Enantioselective Synthesis

(E)-Styrylboronic acid has been utilized in enantioselective synthesis. One example is its conjugate addition to dienones, catalyzed by O-monoacyltartaric acid, leading to monostyrylated products with good enantioselectivity. This method was effectively applied in the synthesis of optically active cyclopentenones, crucial for producing the antitumor agent TEI-9826 (Sugiura, Kinoshita, & Nakajima, 2014).

Polymer Science

In polymer science, styrylboronic acid units in crosslinked resins were used for protecting 1,2 and 1,3-diol groupings in various acyclic triols. This approach led to the efficient synthesis of monobenzoyl derivatives of triols, highlighting the material's recyclability and efficiency in organic synthesis (Fréchet & Seymour, 1979).

Catalysis

Cobalt catalysis in organic synthesis employed (E)-styrylboronic acid for the addition to 2-vinylpyridine derivatives. This approach produced 4-phenyl-3-butenyl heteroarenes, demonstrating the essential role of adjacent nitrogen atoms in promoting the reaction (Kobayashi, Yorimitsu, & Oshima, 2011).

Suzuki Cross-Coupling

(E)-Styrylboronic acid derivatives have also been synthesized for use in Suzuki cross-coupling reactions. These derivatives cross-couple with aryl substrates, transforming under mild conditions into aromatic ketones, an approach similar to acylation reactions (Balma Tivola, Deagostino, Prandi, & Venturello, 2002).

Diastereoselective Synthesis

In the diastereoselective synthesis of 2,3-disubstituted piperidines, (E)-styrylboronic acid was used for nucleophilic additions to N-acyliminium ions. This method was pivotal in synthesizing the neurokinin NK1 receptor antagonist (±)-L-733,060 (Mizuta & Onomura, 2012).

Organometallic Chemistry

In organometallic chemistry, the diboration of (E)-styrylboronate esters using rhodium phosphine catalysts resulted in compounds with multiple boronate ester groups. This research revealed insights into the mechanism of vinylboronates in organometallic reactions (Nguyen et al., 2002).

Safety And Hazards

(E)-Styrylboronic Acid is known to cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Future Directions

Boronic acid, a component of (E)-Styrylboronic Acid, has been noted for its potential in various fields. Its reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Furthermore, boronic acid-based polymers have shown potential in controlled drug delivery systems .

properties

IUPAC Name

[(E)-2-phenylethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIJXFIYBAYHOE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346540
Record name trans-2-Phenylvinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Styrylboronic acid

CAS RN

6783-05-7
Record name trans-2-Phenylvinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1E)-2-phenylethenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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